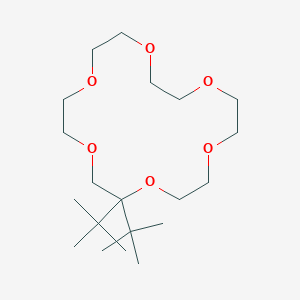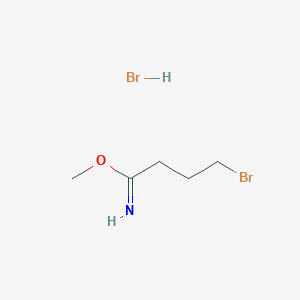
2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane is a chemical compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations, making them useful in a variety of chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a strong base to form an ether. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized ethers, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used to study ion transport and membrane permeability due to its ability to complex with cations.
Medicine: Research is ongoing into its potential use in drug delivery systems, where it can encapsulate and transport therapeutic agents.
Industry: It is used in the separation and purification of metal ions in various industrial processes.
作用機序
The mechanism of action of 2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane involves its ability to form stable complexes with cations. The ether oxygen atoms in the ring structure coordinate with the cation, stabilizing it within the ring. This complexation can affect the solubility, reactivity, and transport properties of the cation, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
18-Crown-6: Another crown ether with a similar ring size but without the tert-butyl groups.
Dicyclohexano-18-crown-6: A crown ether with cyclohexane groups instead of tert-butyl groups.
Benzo-18-crown-6: A crown ether with a benzene ring incorporated into the structure.
Uniqueness
2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to the presence of the tert-butyl groups, which can provide steric hindrance and affect the compound’s complexation properties. This can lead to differences in selectivity and stability of the complexes formed compared to other crown ethers.
特性
CAS番号 |
64111-69-9 |
|---|---|
分子式 |
C20H40O6 |
分子量 |
376.5 g/mol |
IUPAC名 |
2,2-ditert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C20H40O6/c1-18(2,3)20(19(4,5)6)17-25-14-13-23-10-9-21-7-8-22-11-12-24-15-16-26-20/h7-17H2,1-6H3 |
InChIキー |
PPTKDOCHDHRUGG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1(COCCOCCOCCOCCOCCO1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)






![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)
